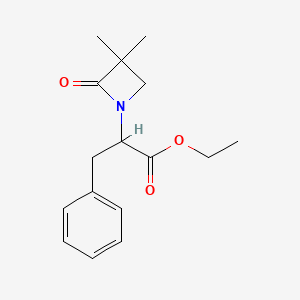

Ethyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)-3-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate is a chemical compound with the molecular formula C14H17NO3 . It is used in various scientific research applications .

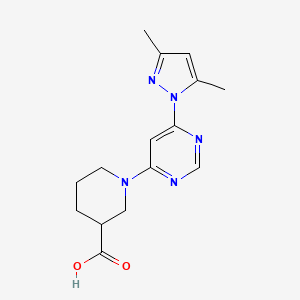

Molecular Structure Analysis

The molecular structure of Ethyl 4-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate consists of a benzene ring attached to an ethyl ester group and a 3,3-dimethyl-2-oxo-1-azetanyl group .Physical and Chemical Properties Analysis

The boiling point of Ethyl 4-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate is predicted to be 434.7±28.0 °C and its density is predicted to be 1.147±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Chemical Transformation Processes

Research by Abe and Suehiro (1982) demonstrated that heating tosylates of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate in o-dichlorobenzene leads to the formation of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates. This process involves alkyl migration, highlighting the compound's utility in creating cyclopropane derivatives through the Blaise rearrangement (Abe & Suehiro, 1982).

Crystal Structure Analysis in Drug Research

In 2020, Abad et al. synthesized derivatives of ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate. These compounds were characterized for their structural and interaction properties, contributing to the understanding of quinoxalines as potential inhibitors for c-Jun N-terminal kinases (Abad et al., 2020).

Asymmetric Organocatalysis

Reitel et al. (2018) explored asymmetric organocatalytic approaches for the [3+2] annulation of 1,2-diphenylcyclopropen-3-one and ethyl 3-oxo-3-phenylpropanoate, resulting in the formation of a specific dihydrofuran derivative. This study contributes to the field of asymmetric synthesis, showcasing the compound's role in creating structurally complex molecules (Reitel et al., 2018).

Electrochemical Reduction Studies

De Luca et al. (1982, 1983) investigated the electrochemical reduction of ethyl α-bromophenylacetate and methyl 2-bromo-2-phenylpropanoate, which led to the formation of dimeric products including meso- and DL-dimethyl 2,3-dimethyl-2,3-diphenylsuccinate. This research highlights the compound's relevance in electrochemical studies and the synthesis of complex organic structures (De Luca, Inesi, & Rampazzo, 1982).

Enzymatic Hydrolysis Research

Ribeiro, Passaroto, and Brenelli (2001) studied the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound and various enzymes. This research provides insights into the enzymatic processes and the potential for improving reaction efficiency and selectivity (Ribeiro, Passaroto, & Brenelli, 2001).

Propiedades

IUPAC Name |

ethyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-4-20-14(18)13(10-12-8-6-5-7-9-12)17-11-16(2,3)15(17)19/h5-9,13H,4,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPWJJCFUKXEFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N2CC(C2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3004483.png)

![1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004484.png)

![2-O-Tert-butyl 5-O-methyl (3aR,6aS)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B3004487.png)

![2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B3004492.png)

![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004493.png)

![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)

![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3004505.png)